molecular formula C12H17NO2 B10976778 Azepan-1-yl(5-methylfuran-2-yl)methanone

Azepan-1-yl(5-methylfuran-2-yl)methanone

Cat. No.: B10976778
M. Wt: 207.27 g/mol
InChI Key: VAFJSYDGIZQRPA-UHFFFAOYSA-N
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Description

Azepan-1-yl(5-methylfuran-2-yl)methanone is a ketone derivative featuring a seven-membered azepane ring linked via a carbonyl group to a 5-methylfuran-2-yl moiety. The methyl group at the 5-position of the furan ring contributes to moderate lipophilicity and steric bulk, distinguishing it from analogs with halogens or complex substituents.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

azepan-1-yl-(5-methylfuran-2-yl)methanone

InChI

InChI=1S/C12H17NO2/c1-10-6-7-11(15-10)12(14)13-8-4-2-3-5-9-13/h6-7H,2-5,8-9H2,1H3

InChI Key

VAFJSYDGIZQRPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)N2CCCCCC2

Origin of Product

United States

Preparation Methods

The synthesis of 1-AZEPANYL(5-METHYL-2-FURYL)METHANONE typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process that includes the formation of the azepane ring and the furan ring. The key steps involve the reaction of appropriate starting materials under controlled conditions to form the desired product.

    Reaction Conditions: The reactions are usually carried out under specific temperature and pressure conditions, with the use of catalysts to enhance the reaction rate and yield.

    Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include purification steps such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

1-AZEPANYL(5-METHYL-2-FURYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-AZEPANYL(5-METHYL-2-FURYL)METHANONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions.

    Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

    Industry: In industrial applications, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-AZEPANYL(5-METHYL-2-FURYL)METHANONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets. These pathways may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key parameters of Azepan-1-yl(5-methylfuran-2-yl)methanone and its analogs:

Compound Name Substituent (Furan 5-position) Molecular Formula Molecular Weight logP Key Features
This compound* Methyl (-CH₃) C₁₂H₁₇NO₂ ~207.27 ~2.5† Moderate lipophilicity, simpler synthesis
(azepan-1-yl)(5-bromofuran-2-yl)methanone Bromo (-Br) C₁₁H₁₄BrNO₂ 272.14 2.87 Higher MW, halogenated for reactivity
(azepan-1-yl){5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}methanone Tetrafluorophenoxymethyl Not provided Not provided >3.0‡ High hydrophobicity, bulky substituent
Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone Dichlorophenoxymethyl C₁₈H₁₉Cl₂NO₃ 368.25 ~3.5† Chlorine-enhanced lipophilicity
Ethanone, 1-(5-methyl-2-furanyl)- None (simpler structure) C₇H₈O₂ 140.14 ~1.8† Fragment analog, lower MW

*Estimated values based on structural analogs.
†Predicted values using analogous substituent effects.
‡Inferred from substituent hydrophobicity.

Key Observations:
  • Molecular Weight: The target compound’s methyl substituent results in a lower molecular weight (~207.27) compared to brominated (272.14) or dichlorophenoxy derivatives (368.25).
  • Lipophilicity (logP): The methyl group provides moderate lipophilicity (~2.5), intermediate between the simpler Ethanone fragment (~1.8) and halogenated analogs (>2.87). Halogens (Br, Cl) and fluorinated aryl groups significantly increase logP .
  • Synthetic Accessibility : Methylation is synthetically straightforward compared to bromination or coupling of aryloxy groups, which may require specialized reagents or catalysts.

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